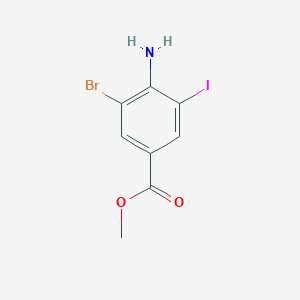

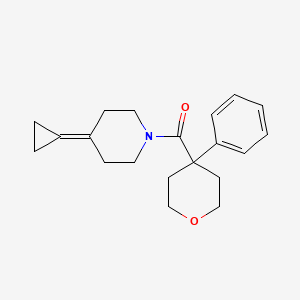

![molecular formula C16H20N4O3S2 B2846462 ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 690646-68-5](/img/structure/B2846462.png)

ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole and its derivatives constitute an important class of organic compounds with diverse agricultural, industrial, and biological activities . They exhibit antimicrobial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions . They are also present in many products such as drugs, vitamins, food, flavorings, plant dyes, adhesives, and herbicides .

Synthesis Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition, which induces translational and vibrational energy levels and reaction acceleration .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Wissenschaftliche Forschungsanwendungen

Indole Moiety in Alkaloids: The investigation of novel synthetic methods for constructing indoles has been a focus of the chemical community. In the context of selected alkaloids, the compound likely contributes to the indole moiety. Further research could explore its role in specific alkaloids and their biological activities.

Anticancer Potential

Indole derivatives often exhibit promising anticancer properties. Researchers have explored their use in treating cancer cells. While specific studies on this compound are scarce, its structural features suggest potential for targeting cancer pathways. Investigating its effects on cancer cell lines could yield valuable insights .

Antimicrobial Activity

Thiophene-containing compounds, like the one you’ve described, have been studied for their antimicrobial properties. In particular, thiophenes exhibit inhibitory effects against various microorganisms. Further assays could assess its potency against bacteria and fungi .

1,2,3-Triazole Scaffold

The presence of a triazole ring in this compound is noteworthy. Triazole derivatives have demonstrated cytotoxic activity against cancer cell lines. Investigating its specific effects and mechanisms could provide valuable data for drug development .

Fungicidal Potential

Given the triazole moiety, it’s relevant to explore its antifungal activity. Testing against fungal strains such as Candida albicans and Rhizopus oryzae could reveal its efficacy .

Drug Design and Receptor Binding

Indole scaffolds frequently appear in synthetic drug molecules. Understanding how this compound interacts with receptors and its binding affinity could guide drug design efforts. Investigate its potential as a lead compound for novel derivatives .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-2-23-15(22)13-10-6-4-3-5-7-11(10)25-14(13)19-12(21)8-24-16-17-9-18-20-16/h9H,2-8H2,1H3,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWBTGYLDXSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

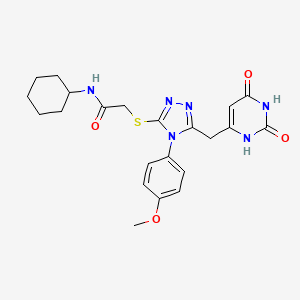

![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)

![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)

![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)

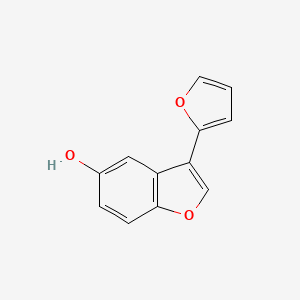

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

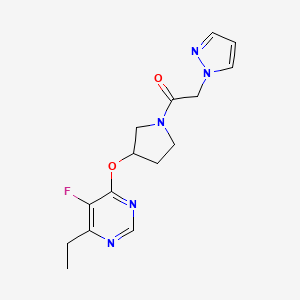

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)

![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)